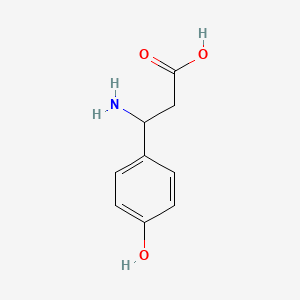

3-Amino-3-(4-hydroxyphenyl)propanoic acid

説明

Beta-Tyrosine, also known as B-tyrosine, belongs to the class of organic compounds known as beta amino acids and derivatives. These are amino acids having a (-NH2) group attached to the beta carbon atom. Beta-Tyrosine is slightly soluble (in water) and a weakly acidic compound (based on its pKa). Beta-Tyrosine has been found in human skeletal muscle tissue. Beta-Tyrosine can be biosynthesized from propionic acid.

Structure

3D Structure

特性

IUPAC Name |

3-amino-3-(4-hydroxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c10-8(5-9(12)13)6-1-3-7(11)4-2-6/h1-4,8,11H,5,10H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYPHNHPXFNEZBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(CC(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30975898 | |

| Record name | 3-Amino-3-(4-hydroxyphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30975898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Beta-Tyrosine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003831 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

6049-54-3 | |

| Record name | β-Amino-4-hydroxybenzenepropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6049-54-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Amino-3-(4-hydroxyphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30975898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Natural Occurrence and Sources of β-Tyrosine

For Researchers, Scientists, and Drug Development Professionals

Introduction

β-Tyrosine, a non-proteinogenic β-amino acid, is emerging as a molecule of significant interest in the fields of biochemistry and pharmacology. Unlike its α-amino acid counterpart, L-tyrosine, which is a fundamental building block of proteins, β-tyrosine is primarily found as a constituent of secondary metabolites and in its free form in a limited number of organisms. Its unique structural properties make it a valuable chiral building block for the synthesis of bioactive peptides and other pharmaceuticals. This technical guide provides a comprehensive overview of the natural occurrence of β-tyrosine, its biosynthetic pathways, and detailed methodologies for its detection and quantification.

Natural Occurrence of β-Tyrosine

The natural distribution of β-tyrosine is not as widespread as that of proteinogenic amino acids. Current research has identified its presence in specific plants, bacteria, and fungi.

In Plants

The most well-documented natural source of free β-tyrosine in plants is rice (Oryza sativa). Specifically, (R)-β-tyrosine has been identified in the seeds, leaves, roots, and root exudates of certain rice cultivars, particularly temperate japonica varieties.[1][2] Its accumulation in rice is induced by the plant defense signaling molecule, jasmonic acid, suggesting a role in the plant's defense mechanisms.[2] While not directly toxic to common herbivores at physiological concentrations, β-tyrosine has been shown to inhibit the root growth of other plants, such as Arabidopsis thaliana, indicating a potential allelopathic function.[2]

In Bacteria

β-Tyrosine is a known component of various secondary metabolites produced by bacteria, particularly myxobacteria. In the myxobacterium Chondromyces crocatus, (R)-β-tyrosine is a key building block for the biosynthesis of chondramides, a group of cytotoxic depsipeptides with antifungal and cytostatic properties.[3][4]

In Fungi

Investigations into the amino acid composition of entomopathogenic fungi have revealed the presence of β-alanine and other non-proteinogenic amino acids.[1][5] While specific quantitative data for β-tyrosine in many fungal species is still emerging, studies on Isaria farinosa have indicated a rich and diverse profile of free amino acids, including various β-amino acids.[1][5]

Quantitative Data on β-Tyrosine Occurrence

The concentration of free β-tyrosine in natural sources can vary significantly. The following table summarizes the available quantitative data.

| Organism/Source | Tissue/Condition | Concentration | Reference(s) |

| Rice (Oryza sativa cv. Nipponbare) | Seeds | ~20 mg/kg | [1] |

| Rice (Oryza sativa cv. Nipponbare) | Leaves | Highest concentration among seedlings | [1] |

| Rice (Oryza sativa cv. Nipponbare) | Hydroponic growth medium | Secreted | [1] |

Note: Quantitative data for free β-tyrosine in bacteria and fungi are not widely available as it is often incorporated into larger secondary metabolites.

Biosynthesis of β-Tyrosine

The primary pathway for the biosynthesis of β-tyrosine involves the conversion of L-tyrosine, an α-amino acid, through the action of a specific enzyme called tyrosine aminomutase.

Enzymatic Conversion

In both rice and Chondromyces crocatus, the formation of (R)-β-tyrosine is catalyzed by a tyrosine aminomutase.[2][3] This enzyme facilitates the intramolecular transfer of the amino group from the α-carbon to the β-carbon of L-tyrosine.

-

In rice, this enzyme is designated as TAM1 (Tyrosine Aminomutase 1).[2]

-

In Chondromyces crocatus, the enzyme responsible is CmdF .[3]

The biosynthetic pathway is a single-step conversion from a readily available primary metabolite, highlighting an efficient route for the production of this specialized amino acid.

Biosynthesis of (R)-β-Tyrosine from L-Tyrosine.

Experimental Protocols

The analysis of β-tyrosine from natural sources involves several key steps: extraction, purification, derivatization (optional), and quantification.

Extraction of β-Tyrosine

4.1.1. From Plant Material (e.g., Rice Tissues)

-

Homogenization: Freeze plant tissue in liquid nitrogen and grind to a fine powder using a mortar and pestle.

-

Solvent Extraction: Suspend the powdered tissue in a suitable solvent. A common choice is an 80% methanol solution. Vortex thoroughly.

-

Centrifugation: Centrifuge the mixture to pellet solid debris.

-

Supernatant Collection: Carefully collect the supernatant, which contains the extracted amino acids.

-

Drying: Dry the supernatant, for example, using a vacuum concentrator.

-

Reconstitution: Reconstitute the dried extract in a solvent compatible with the subsequent analytical method (e.g., ultrapure water or a specific buffer).

4.1.2. From Microbial Cultures (e.g., Chondromyces crocatus or Fungal Mycelia)

-

Cell Lysis: Harvest microbial cells by centrifugation. Disrupt the cells using methods such as sonication, bead beating, or freeze-thaw cycles in an appropriate extraction buffer.

-

Protein Precipitation: Add a precipitating agent like trichloroacetic acid (TCA) or acetone to remove proteins.

-

Centrifugation: Centrifuge to pellet the precipitated proteins and cell debris.

-

Supernatant Collection: Collect the supernatant containing the free amino acids.

-

Purification (Optional): The crude extract can be further purified using solid-phase extraction (SPE) to remove interfering substances.

Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the separation and quantification of amino acids. Since β-tyrosine lacks a strong chromophore, derivatization is often employed to enhance its detection.

4.2.1. Pre-column Derivatization with o-Phthalaldehyde (OPA)

This method is suitable for primary amines.

-

Reagent Preparation: Prepare a fresh OPA derivatizing solution containing OPA, a thiol (e.g., 2-mercaptoethanol or 3-mercaptopropionic acid), and a borate buffer.

-

Derivatization: Mix the amino acid extract with the OPA reagent and allow the reaction to proceed for a short, defined time (typically 1-2 minutes) at room temperature.

-

Injection: Immediately inject the derivatized sample onto the HPLC system.

-

Chromatographic Conditions:

-

Column: A reversed-phase C18 column is commonly used.

-

Mobile Phase: A gradient elution with two solvents is typical:

-

Solvent A: A buffered aqueous solution (e.g., sodium acetate or phosphate buffer).

-

Solvent B: An organic solvent such as acetonitrile or methanol.

-

-

Detection: A fluorescence detector is used, with excitation and emission wavelengths appropriate for the OPA-derivatized amino acids.

-

-

Quantification: A standard curve is generated using known concentrations of a β-tyrosine standard that has been derivatized in the same manner.

4.2.2. Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity, often without the need for derivatization.

-

Chromatographic Separation:

-

Column: A reversed-phase or hydrophilic interaction liquid chromatography (HILIC) column can be used.

-

Mobile Phase: A gradient elution with a mixture of an aqueous solvent (often with a modifier like formic acid) and an organic solvent (e.g., acetonitrile).

-

-

Mass Spectrometry Detection:

-

Ionization: Electrospray ionization (ESI) in positive ion mode is typically used.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is employed for quantification. This involves selecting the precursor ion (the molecular ion of β-tyrosine) and a specific product ion generated by its fragmentation.

-

-

Quantification: An internal standard (ideally, a stable isotope-labeled β-tyrosine) is added to the samples and standards to correct for matrix effects and variations in instrument response. A calibration curve is constructed by analyzing standards of known concentrations.

General experimental workflow for the analysis of β-tyrosine.

Signaling Pathways and Physiological Roles

Currently, there is no direct evidence in the scientific literature to suggest that β-tyrosine itself acts as a signaling molecule to initiate a specific signaling cascade. The term "tyrosine signaling" predominantly refers to the phosphorylation of the α-amino acid L-tyrosine residues in proteins by tyrosine kinases, a fundamental mechanism in the signal transduction of eukaryotes.

However, the induction of β-tyrosine biosynthesis in rice by jasmonic acid, a key plant defense hormone, strongly implies a role for β-tyrosine in the plant's response to biotic or abiotic stress.[2] Its observed allelopathic effects further support a function in plant-plant interactions.[2]

In the context of drug development, β-amino acids, including β-tyrosine, are of significant interest because their incorporation into peptides can confer resistance to enzymatic degradation, leading to improved pharmacokinetic properties. The unique conformational constraints imposed by β-amino acids can also be exploited to design peptidomimetics with enhanced binding affinity and specificity for therapeutic targets.

Conclusion

β-Tyrosine is a naturally occurring non-proteinogenic amino acid with a limited but significant distribution in the plant and microbial kingdoms. Its biosynthesis from L-tyrosine is an efficient enzymatic process. While a direct role as a signaling molecule has not been established, its involvement in plant defense and its potential as a building block for novel therapeutics make it a compelling subject for further research. The analytical methods outlined in this guide provide a robust framework for the accurate quantification of β-tyrosine in various biological matrices, which will be crucial for elucidating its full range of biological functions and for harnessing its potential in drug discovery and development.

References

- 1. mdpi.com [mdpi.com]

- 2. m.youtube.com [m.youtube.com]

- 3. Biosynthesis of (R)-beta-tyrosine and its incorporation into the highly cytotoxic chondramides produced by Chondromyces crocatus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Investigating Exogenous Tyrosine Supplements on the Responses of the Kale Plant to Salinity Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Biological Role of 3-Amino-3-(4-hydroxyphenyl)propanoic Acid (β-Tyrosine)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-3-(4-hydroxyphenyl)propanoic acid, also known as β-tyrosine, is a non-proteinogenic β-amino acid. Structurally similar to the common amino acid L-tyrosine (α-tyrosine), β-tyrosine has the amino group attached to the β-carbon of the propanoic acid chain. While L-tyrosine is a fundamental building block of proteins and a precursor to key neurotransmitters and hormones, the biological role of β-tyrosine is less understood, particularly in mammals.[1][2][3] This technical guide provides a comprehensive overview of the current scientific understanding of β-tyrosine, including its synthesis, known biological activities primarily observed in its derivatives, and potential therapeutic applications.

Chemical Properties and Synthesis

This compound is a solid compound with the molecular formula C₉H₁₁NO₃ and a molecular weight of 181.19 g/mol .[1][4] It is a beta-amino acid comprising a propionic acid with amino and 4-hydroxyphenyl groups attached at the 3-position.[1]

Synthesis Protocol

A common method for the synthesis of this compound involves the reaction of 4-hydroxybenzaldehyde with malonic acid and ammonium acetate in 1-butanol.[4]

General Procedure:

-

A mixture of 2.40 g of 4-hydroxybenzaldehyde, 2.44 g of malonic acid, and 3.54 g of ammonium acetate (in a molar ratio of approximately 1:1.1:2.3) is prepared in 200 mL of 1-butanol.

-

The mixture is refluxed for 1.5-2 hours, until the evolution of CO₂ ceases.

-

The precipitate formed is filtered and washed sequentially with boiling 1-butanol (2 x 50 mL), boiling ethanol (2 x 50 mL), and 100 mL of water.

-

The resulting solid is dried at 80-100 °C for 8-10 hours.

-

The purity of the product is checked by Thin Layer Chromatography (TLC), with reported yields of 65-80%.[4]

Biological Roles and Activities

While direct studies on the physiological role of this compound in mammals are limited, research into its derivatives has revealed significant biological activities, suggesting the therapeutic potential of the β-tyrosine scaffold. It has been identified as a bacterial metabolite and has been found in Daphnia pulex.[1]

Antimicrobial Activity

Derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have demonstrated promising antimicrobial properties against a range of multidrug-resistant bacterial and fungal pathogens.[4][5][6]

Table 1: Antimicrobial Activity of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives

| Compound Derivative | Target Organism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

| Hydrazones 14-16 | Methicillin-resistant Staphylococcus aureus (MRSA) | 1 - 8 | [4][5] |

| Hydrazones 14-16 | Vancomycin-resistant Enterococcus faecalis | 0.5 - 2 | [4][5] |

| Hydrazones 14-16 | Gram-negative pathogens | 8 - 64 | [4][5] |

| Hydrazones 14-16 | Drug-resistant Candida species (including C. auris) | 0.5 - 64 | [4][5] |

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The antimicrobial activity of the compounds is typically determined using a broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

-

Preparation of Microbial Inoculum: Bacterial or fungal strains are cultured on appropriate agar plates. Colonies are then suspended in a suitable broth to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

-

Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate using the appropriate broth.

-

Inoculation: Each well is inoculated with the microbial suspension.

-

Incubation: The plates are incubated at 37°C for 24-48 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anticancer and Antioxidant Properties

Derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have also been investigated for their potential as anticancer and antioxidant agents.[1][7][8] The phenolic hydroxyl group is believed to contribute to the antioxidant activity by donating a hydrogen atom to neutralize reactive oxygen species (ROS).[7][8]

Table 2: Anticancer Activity of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives against A549 Lung Cancer Cells

| Compound Derivative | Effect | Quantitative Data | Reference |

| Compounds 12, 20-22, and 29 | Reduction of cell viability | Reduced A549 cell viability by 50% | [7] |

| Compounds 12, 20-22, and 29 | Suppression of cell migration | Suppressed A549 cell migration in vitro | [7] |

| Compound 20 | Antioxidant activity | Potent antioxidant properties in the DPPH radical scavenging assay | [7] |

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Cancer cells (e.g., A549) are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: MTT solution (5 mg/mL) is added to each well, and the plate is incubated for 3-4 hours to allow the formation of formazan crystals.

-

Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control (untreated cells).

Signaling Pathways and Metabolism

While no specific signaling pathways directly modulated by this compound in mammals have been definitively identified, its structural similarity to L-tyrosine suggests potential interactions with pathways involving tyrosine metabolism and signaling. L-tyrosine is a precursor for the synthesis of catecholamines (dopamine, norepinephrine, and epinephrine), thyroid hormones, and melanin.[2][3]

Derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid are proposed to exert their anticancer effects by modulating oxidative stress pathways.[7][8]

dot code block:

Caption: Simplified overview of major L-tyrosine metabolic pathways.

Experimental Workflows

The investigation of the biological activity of this compound and its derivatives typically follows a structured workflow from synthesis to biological evaluation.

dot code block:

Caption: General experimental workflow for studying β-tyrosine derivatives.

Conclusion and Future Directions

This compound, or β-tyrosine, represents a molecule with underexplored biological significance. While its direct role in mammalian physiology remains to be fully elucidated, the potent antimicrobial and anticancer activities of its derivatives highlight the therapeutic potential of the β-tyrosine scaffold. Future research should focus on several key areas:

-

Elucidation of Natural Roles: Investigating the natural occurrence and metabolic pathways of β-tyrosine in mammals.

-

Mechanism of Action: Determining the specific molecular targets and signaling pathways modulated by β-tyrosine and its bioactive derivatives.

-

Structure-Activity Relationship (SAR) Studies: Systematically modifying the β-tyrosine structure to optimize its therapeutic properties and minimize potential toxicity.

-

In Vivo Efficacy and Safety: Conducting comprehensive preclinical and clinical studies to evaluate the in vivo efficacy, pharmacokinetics, and safety of promising β-tyrosine derivatives.

A deeper understanding of the fundamental biology of β-tyrosine will be crucial for unlocking its full potential in the development of novel therapeutics for a range of diseases.

References

- 1. This compound | C9H11NO3 | CID 440311 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Tyrosine - Wikipedia [en.wikipedia.org]

- 3. Content - Health Encyclopedia - University of Rochester Medical Center [urmc.rochester.edu]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. Overview of Tyrosine Metabolism - Creative Proteomics [creative-proteomics.com]

- 6. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound | C9H11NO3 | CID 440311 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-Amino-3-(4-hydroxyphenyl)propanoic Acid

CAS Number: 6049-54-3 Synonyms: β-Tyrosine, 3-Amino-3-(4-hydroxyphenyl)propionic acid

This technical guide provides a comprehensive overview of 3-Amino-3-(4-hydroxyphenyl)propanoic acid, a compound of interest in pharmaceutical and materials science. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, biological significance, and relevant experimental protocols.

Chemical and Physical Properties

This compound is a β-amino acid derivative. Its core structure consists of a propanoic acid backbone with an amino group and a 4-hydroxyphenyl group attached to the third carbon.[1] This structural arrangement is pivotal to its chemical reactivity and biological applications.[1]

| Property | Value | Reference |

| CAS Number | 6049-54-3 | [2] |

| Molecular Formula | C₉H₁₁NO₃ | [2] |

| Molecular Weight | 181.19 g/mol | [2] |

| Appearance | White to off-white solid or powder | |

| IUPAC Name | This compound | [3] |

| Synonyms | β-Tyrosine, 3-amino-3-(4-hydroxyphenyl)propionic acid | [3] |

| Purity | Typically ≥98% (HPLC) | [4] |

Synthesis

The synthesis of this compound can be achieved through various organic reaction pathways. A common method involves the condensation of 4-hydroxybenzaldehyde with malonic acid in the presence of ammonium acetate.[5]

General Synthesis Protocol

A mixture of 4-hydroxybenzaldehyde, malonic acid, and ammonium acetate is refluxed in 1-butanol.[5] The reaction proceeds until the evolution of carbon dioxide ceases, indicating the completion of the reaction.[5] The resulting precipitate is then filtered and purified.[5]

Experimental Protocol: Synthesis of this compound [5]

-

Combine 4-hydroxybenzaldehyde (e.g., 2.40 g), malonic acid (e.g., 2.44 g), and ammonium acetate (e.g., 3.54 g) in 1-butanol (200 mL).

-

Reflux the mixture for 1.5 to 2 hours, or until the evolution of CO₂ stops.

-

Filter the formed precipitate.

-

Wash the precipitate with boiling 1-butanol (2 x 50 mL), followed by boiling ethanol (2 x 50 mL), and finally with water (100 mL).

-

Dry the precipitate at 80-100 °C for 8-10 hours.

-

The purity of the final product can be assessed by Thin Layer Chromatography (TLC).

Biological Activity and Applications

This compound is primarily recognized as a tyrosine kinase receptor inhibitor.[2] This activity makes it a valuable molecule in drug discovery, particularly in the development of therapies for diseases driven by aberrant cellular signaling. Beyond its potential therapeutic applications, this compound also serves as a crucial chemical intermediate in the synthesis of advanced materials, such as environmentally friendly adhesives.

While the core compound is of significant interest, a substantial body of research has focused on the biological activities of its derivatives, which have shown promise as antimicrobial and anticancer agents.

Tyrosine Kinase Inhibition

As a tyrosine kinase inhibitor, this compound is presumed to interfere with the signaling pathways that regulate cell proliferation, differentiation, and survival. The general mechanism of such inhibition involves blocking the phosphorylation of tyrosine residues on substrate proteins, thereby disrupting the downstream signaling cascade.

Antimicrobial and Anticancer Activities of Derivatives

Derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have demonstrated significant, structure-dependent antimicrobial activity against a range of multidrug-resistant bacterial and fungal pathogens.[6][7] Furthermore, certain derivatives have exhibited promising anticancer and antioxidant properties.[8]

Table of Antimicrobial Activity for Selected Derivatives [6][7]

| Derivative Type | Pathogen | MIC Range (µg/mL) |

| Hydrazones | Methicillin-resistant Staphylococcus aureus (MRSA) | 1 - 8 |

| Hydrazones | Vancomycin-resistant Enterococcus faecalis | 0.5 - 2 |

| Hydrazones | Gram-negative pathogens | 8 - 64 |

| Hydrazones | Drug-resistant Candida species | 8 - 64 |

Table of Anticancer Activity for Selected Derivatives [8]

| Derivative | Cell Line | Effect |

| Compound 12 (1-naphthyl substituent) | A549 (lung cancer) | Reduced cell viability to 42.1% |

| Compounds 20, 21, 22, 29 | A549 (lung cancer) | Reduced cell viability by 50% and suppressed cell migration |

Experimental Protocols

General Tyrosine Kinase Inhibitor Screening Assay

A common method for screening tyrosine kinase inhibitors is the fluorescence polarization (FP) assay. This assay measures the change in the polarization of fluorescent light emitted from a tracer molecule that competes with the product of the kinase reaction for binding to a specific antibody.

Experimental Protocol: Fluorescence Polarization-Based Kinase Assay [9]

-

Reaction Mixture Preparation: Prepare a reaction mixture containing the tyrosine kinase of interest, the substrate peptide, and the test compound (this compound) at various concentrations.

-

Initiation of Reaction: Add ATP to the reaction mixture to start the phosphorylation reaction. Incubate at a controlled temperature for a specific period.

-

Quenching and Detection: Stop the reaction by adding a quench/detection mixture containing EDTA, a phosphotyrosine-specific antibody, and a fluorescently labeled phosphopeptide tracer.

-

Measurement: Measure the fluorescence polarization of the samples. A decrease in polarization indicates that the test compound has inhibited the kinase, leading to less phosphorylated substrate and consequently less displacement of the tracer from the antibody.

References

- 1. matrixscientific.com [matrixscientific.com]

- 2. scbt.com [scbt.com]

- 3. This compound | C9H11NO3 | CID 440311 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. sds.metasci.ca [sds.metasci.ca]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. mdpi.com [mdpi.com]

- 9. documents.thermofisher.com [documents.thermofisher.com]

A-Technical-Guide-to-the-Spectroscopic-Analysis-of-β-Tyrosine

Introduction

Beta-tyrosine (β-tyrosine) is an isomer of the common proteinogenic amino acid L-tyrosine, differing in the position of the amino group on the propanoic acid side chain. While L-tyrosine has the amino group at the alpha position (α-amino acid), β-tyrosine has it at the beta position (β-amino acid). This structural difference imparts unique chemical and biological properties to β-tyrosine, making it a subject of interest in peptide and drug design. This guide provides an in-depth overview of the key spectroscopic techniques used to characterize β-tyrosine: Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of molecules in solution. For β-tyrosine, ¹H and ¹³C NMR are particularly informative.

Data Presentation

Table 1: ¹H NMR Chemical Shift Data for L-Tyrosine

| Proton | Chemical Shift (ppm) | Multiplicity |

| Hα | 3.94 | t |

| Hβ | 3.20, 3.06 | m |

| Aromatic H (ortho to OH) | 6.90 | d |

| Aromatic H (meta to OH) | 7.19 | d |

Note: Data is for the related compound L-Tyrosine in D₂O at pH 7.7 and 298K, serving as a reference.[1] Specific data for β-tyrosine may vary. The Human Metabolome Database provides experimental ¹H NMR data for L-Tyrosine in H₂O at 600 MHz.[2]

Table 2: ¹³C NMR Chemical Shift Data for L-Tyrosine

| Carbon | Chemical Shift (ppm) |

| C=O | 176.96 |

| Cα | 58.84 |

| Cβ | 38.28 |

| Aromatic C (ipso) | 129.52 |

| Aromatic C (ortho to OH) | 133.53 |

| Aromatic C (meta to OH) | 118.61 |

| Aromatic C (para, with OH) | 157.68 |

Note: Data is for L-Tyrosine in D₂O at pH 11.15 and 298K.[1] The Human Metabolome Database also provides experimental ¹³C NMR data for L-Tyrosine in H₂O at 125 MHz.[3]

Experimental Protocols for NMR Spectroscopy

A general protocol for obtaining NMR spectra of amino acids is as follows:

-

Sample Preparation :

-

Dissolve 10-50 mg of the amino acid in 0.5-0.7 mL of a deuterated solvent, commonly deuterium oxide (D₂O).[4]

-

The pH of the solution is a critical parameter as it affects the chemical shifts of ionizable groups.[4] Adjust the pH using small amounts of DCl or NaOD.[4] For comparative purposes, a neutral pD (around 7.0-7.4) is often used.[4]

-

Transfer the final solution to a standard 5 mm NMR tube.[4]

-

-

Data Acquisition :

-

NMR experiments are typically performed on spectrometers with high magnetic fields.

-

For ¹H NMR, a standard 1D proton experiment is usually sufficient.

-

For ¹³C NMR, a 1D carbon experiment with proton decoupling (e.g., zgpg30 on Bruker instruments) is commonly used.[4]

-

Typical acquisition parameters include a temperature of 298 K (25°C) and a spectral width of 0-200 ppm for ¹³C NMR.[4]

-

Modern two-dimensional (2D) NMR techniques like COSY and TOCSY can be employed for more complex structures or to definitively assign proton resonances.[5][6]

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of molecules, providing a "fingerprint" based on the functional groups present.

Data Presentation

Table 3: Characteristic IR Absorption Bands for L-Tyrosine Hydrochloride

| Functional Group | Wavenumber (cm⁻¹) | Description |

| O-H, N-H stretch | 3030-2500 | Broad bands due to carboxylic acid O-H and ammonium N-H stretching. |

| C=O stretch | 1735 | Carboxylic acid carbonyl stretch. |

| N-H bend | 1598, 1475 | Bending modes of the ammonium group. |

| C-H bend | 1475, 1351 | Bending modes of the CH₂ group. |

| C-O stretch | 1235 | Phenolic C-O stretch. |

| Aromatic C-H bend | 839 | Out-of-plane bending for para-substituted aromatic ring. |

Note: Data is for L-tyrosine hydrochloride.[7][8] The NIST Chemistry WebBook provides an IR spectrum of L-tyrosine in a KBr pellet.[9]

Experimental Protocols for IR Spectroscopy

A common method for obtaining the IR spectrum of a solid sample like β-tyrosine is the KBr pellet technique.

-

Sample Preparation :

-

Thoroughly grind a small amount of the sample (a few milligrams).

-

Mix the ground sample with a larger amount of dry potassium bromide (KBr) powder.

-

Press the mixture in a die to form a thin, transparent pellet.

-

An alternative for soluble samples is Attenuated Total Reflectance (ATR)-FTIR.

-

Sample Preparation (ATR) :

-

Data Acquisition :

-

The sample is placed in the IR spectrometer.

-

A background spectrum (of air or the pure ATR crystal) is recorded and subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and water vapor.

-

The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

-

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and can provide structural information through fragmentation analysis. The molecular weight of tyrosine is 181.1885 g/mol .[11]

Data Presentation

Table 4: Key Mass Spectrometry Data for Tyrosine

| Ion | m/z | Description |

| [M+H]⁺ | 182.081 | Protonated molecular ion (in positive ion mode). |

| [M-H]⁻ | 180.066 | Deprotonated molecular ion (in negative ion mode). |

| Fragment Ion | 136 | Loss of the carboxyl group (-COOH). |

| Fragment Ion | 107 | Benzyl cation fragment from cleavage of the Cα-Cβ bond. |

Note: Fragmentation patterns can be complex and depend on the ionization method and collision energy.

Experimental Protocols for Mass Spectrometry

A typical workflow for analyzing an amino acid by mass spectrometry, often coupled with liquid chromatography (LC-MS), is as follows:

-

Sample Preparation :

-

The sample is dissolved in a suitable solvent, often a mixture of water, acetonitrile, or methanol, with a small amount of acid (like formic acid) to promote protonation for positive ion mode analysis.

-

For complex mixtures, proteins are often digested into smaller peptides using an enzyme like trypsin before analysis.[12]

-

-

Ionization :

-

Electrospray Ionization (ESI) : This is a soft ionization technique suitable for polar molecules like amino acids. A high voltage is applied to the liquid sample to create an aerosol, generating ions with minimal fragmentation. ESI is commonly used for LC-MS.[13]

-

Matrix-Assisted Laser Desorption/Ionization (MALDI) : In MALDI, the sample is mixed with a matrix that absorbs laser energy. A pulsed laser irradiates the sample, causing desorption and ionization.

-

-

Mass Analysis :

-

The generated ions are guided into a mass analyzer. Common types include quadrupole, time-of-flight (TOF), and ion trap analyzers.[14]

-

Tandem Mass Spectrometry (MS/MS) : For structural elucidation, a specific ion (e.g., the molecular ion) is selected and fragmented by collision-induced dissociation (CID). The resulting fragment ions are then analyzed to provide sequence or structural information.[12]

-

Visualization of Experimental Workflow

The logical flow from sample preparation to data analysis for each spectroscopic technique can be visualized.

NMR Spectroscopy Workflow

Caption: Workflow for IR spectroscopic analysis of β-Tyrosine.

Mass Spectrometry Workflow

Caption: Workflow for Mass Spectrometry analysis of β-Tyrosine.

References

- 1. bmse000051 L-Tyrosine at BMRB [bmrb.io]

- 2. hmdb.ca [hmdb.ca]

- 3. hmdb.ca [hmdb.ca]

- 4. benchchem.com [benchchem.com]

- 5. NMR Analysis of Unnatural Amino Acids in Natural Antibiotics | Springer Nature Experiments [experiments.springernature.com]

- 6. pharmacy.nmims.edu [pharmacy.nmims.edu]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Tyrosine [webbook.nist.gov]

- 10. ATR-FTIR spectroscopy of biological samples - Specac Ltd [specac.com]

- 11. Tyrosine [webbook.nist.gov]

- 12. bio.libretexts.org [bio.libretexts.org]

- 13. Amino Acid Analysis Using Mass Spectrometry: Key Techniques & Uses - Creative Proteomics [creative-proteomics.com]

- 14. application.wiley-vch.de [application.wiley-vch.de]

An In-depth Technical Guide to 3-Amino-3-(4-hydroxyphenyl)propanoic Acid: From Synthesis to Biological Activity

This technical guide provides a comprehensive overview of 3-Amino-3-(4-hydroxyphenyl)propanoic acid, a molecule of significant interest in pharmaceutical and materials science. The guide is intended for researchers, scientists, and professionals in drug development, offering detailed insights into its synthesis, chemical properties, and biological activities, with a focus on recent advancements in its application as a scaffold for novel therapeutic agents.

Introduction and Physicochemical Properties

This compound, also known as β-Tyrosine, is a non-proteinogenic β-amino acid.[1] Its structure, featuring a propanoic acid backbone with an amino group and a 4-hydroxyphenyl group at the β-position, makes it a valuable building block in organic synthesis and a pharmacophore with potential therapeutic applications.[1] The compound is a solid at room temperature and has a molecular weight of 181.19 g/mol .[2][3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 6049-54-3 | [1][2] |

| Molecular Formula | C9H11NO3 | [1][2] |

| Molecular Weight | 181.19 g/mol | [2][3] |

| Melting Point | 193-195 °C | [3] |

| Boiling Point | 378.7 °C at 760 mmHg | [3] |

| Density | 1.329 g/cm³ | [3] |

| Solubility | Slightly soluble in DMSO and water | [3] |

History and Synthesis

One common synthetic route involves the condensation of 4-hydroxybenzaldehyde with malonic acid in the presence of ammonium acetate.[2] This one-pot reaction provides a straightforward method for obtaining the target compound.

Experimental Protocol: Synthesis from 4-Hydroxybenzaldehyde and Malonic Acid[3]

Materials:

-

4-Hydroxybenzaldehyde

-

Malonic acid

-

Ammonium acetate

-

1-Butanol

-

Ethanol

-

Water

Procedure:

-

A mixture of 4-hydroxybenzaldehyde (e.g., 2.40 g), malonic acid (e.g., 2.44 g), and ammonium acetate (e.g., 3.54 g) in 1-butanol (200 mL) is refluxed for 1.5-2 hours, or until the evolution of CO2 ceases.

-

The precipitate formed is filtered and washed sequentially with boiling 1-butanol (2 x 50 mL), boiling ethanol (2 x 50 mL), and water (100 mL).

-

The resulting solid is dried at 80-100 °C for 8-10 hours.

-

The purity of the product can be assessed by thin-layer chromatography (TLC). This procedure typically yields the product in the range of 65-80%.

References

- 1. This compound | C9H11NO3 | CID 440311 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. 3-Amino-3-(4-hydroxyphenyl)propanoate|lookchem [lookchem.com]

- 4. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Derivatives of 3-((4-hydroxyphenyl)amino)propanoic Acid

A Note on the Core Compound: This guide focuses on the derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid. Extensive research revealed a significant lack of publicly available scientific literature on the synthesis, biological activity, and experimental protocols for derivatives of its structural isomer, 3-Amino-3-(4-hydroxyphenyl)propanoic acid. The information presented herein pertains to the former, a compound class with demonstrated and promising biological activities.

Introduction

Derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid represent a versatile scaffold in medicinal chemistry, exhibiting a range of biological activities. These compounds have garnered significant interest for their potential as antimicrobial and anticancer agents.[1][2] The core structure, comprising a β-alanine moiety linked to a 4-hydroxyphenyl group, allows for diverse chemical modifications, leading to a broad spectrum of pharmacological properties. This guide provides a comprehensive overview of the synthesis, biological evaluation, and experimental protocols associated with these promising derivatives.

Synthesis of 3-((4-hydroxyphenyl)amino)propanoic Acid Derivatives

The synthesis of these derivatives typically commences with the reaction of 4-aminophenol with methyl acrylate or acrylic acid to yield the core intermediate, N-(4-hydroxyphenyl)-β-alanine methyl ester or 3,3'-((4-hydroxyphenyl)azanediyl)di(propanoic) acid, respectively.[3] Subsequent modifications, such as hydrazinolysis followed by condensation with various aldehydes, lead to a diverse library of hydrazone derivatives.[3]

General Synthetic Workflow

The following diagram illustrates the general synthetic pathway for creating derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid.

Caption: General synthetic scheme for 3-((4-hydroxyphenyl)amino)propanoic acid derivatives.

Biological Activities

Derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have demonstrated significant potential in two primary therapeutic areas: as antimicrobial and anticancer agents. The biological activity is highly dependent on the nature of the substituents introduced into the core structure.[1][4]

Antimicrobial Activity

A range of hydrazone derivatives have been synthesized and evaluated for their activity against a panel of multidrug-resistant bacterial and fungal pathogens.[1] Notably, the incorporation of heterocyclic moieties, such as nitrothiophene and nitrofurane, has been shown to enhance antimicrobial potency.[1]

Table 1: Minimum Inhibitory Concentrations (MIC) of Selected 3-((4-hydroxyphenyl)amino)propanoic Acid Derivatives against various pathogens. [1][5]

| Compound ID | Substituent | S. aureus (MRSA) MIC (µg/mL) | E. faecalis (VRE) MIC (µg/mL) | E. coli MIC (µg/mL) | K. pneumoniae MIC (µg/mL) | C. auris MIC (µg/mL) |

| 14 | Thiophene | >64 | >64 | >64 | >64 | 8 |

| 15 | Nitrothiophene | 8 | 2 | 32 | 64 | 16 |

| 16 | Nitrofurane | 1 | 0.5 | 8 | 16 | 8 |

| 17 | Dimethylpyrrole | >64 | >64 | >64 | >64 | 8 |

| 29 | Phenyl | 16 | >64 | >64 | >64 | >64 |

| 30 | 4-Nitrophenyl | 16 | 16 | 32 | 64 | >64 |

Anticancer and Antioxidant Activity

Several derivatives have also been investigated for their anticancer properties, particularly against non-small cell lung cancer cells (A549).[2][4] Certain compounds have been shown to reduce cell viability and inhibit cell migration.[2] The presence of the 4-hydroxyphenyl moiety also imparts antioxidant properties to these molecules.[4]

Table 2: Anticancer and Antioxidant Activity of Selected Derivatives. [2][4]

| Compound ID | Substituent | A549 Cell Viability Reduction (%) | A549 Cell Migration Inhibition | DPPH Radical Scavenging Activity |

| 12 | 1-Naphthyl | ~58% | Yes | Moderate |

| 20 | 2-Furyl | ~50% | Yes | Potent |

| 21 | Not specified | ~50% | Yes | Not reported |

| 22 | Not specified | ~50% | Yes | Not reported |

| 29 | Phenyl | ~50% | Yes | Not reported |

Experimental Protocols

General Synthesis of N-(4-hydroxyphenyl)-β-alanine hydrazide

A detailed experimental protocol for the synthesis of a key intermediate is provided below.

Protocol 1: Synthesis of N-(4-hydroxyphenyl)-β-alanine hydrazide [3]

-

Step 1: Synthesis of N-(4-hydroxyphenyl)-β-alanine methyl ester.

-

A mixture of 4-aminophenol (1) and methyl acrylate is refluxed in 2-propanol.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography to yield N-(4-hydroxyphenyl)-β-alanine methyl ester (2).

-

-

Step 2: Synthesis of N-(4-hydroxyphenyl)-β-alanine hydrazide.

-

N-(4-hydroxyphenyl)-β-alanine methyl ester (2) is dissolved in a suitable solvent, such as ethanol.

-

Hydrazine hydrate is added to the solution.

-

The reaction mixture is refluxed for several hours.

-

The resulting precipitate is filtered, washed with a cold solvent, and dried to afford N-(4-hydroxyphenyl)-β-alanine hydrazide (3).

-

Antimicrobial Susceptibility Testing

The antimicrobial activity of the synthesized compounds is typically determined using the broth microdilution method.

Protocol 2: Broth Microdilution Assay for MIC Determination [5]

-

Preparation of Inoculum: Bacterial or fungal strains are cultured overnight and then diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

-

Serial Dilution of Compounds: The test compounds are serially diluted in a 96-well microtiter plate containing the appropriate growth medium.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Potential Signaling Pathways

While the precise mechanisms of action for many of these derivatives are still under investigation, their structural features suggest potential interactions with various cellular signaling pathways. The anticancer activity, for instance, may involve pathways related to cell proliferation, apoptosis, and migration.

Caption: Plausible signaling pathways affected by the anticancer derivatives.

Conclusion

Derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid represent a promising class of compounds with significant antimicrobial and anticancer activities. The synthetic versatility of the core structure allows for the generation of large libraries of compounds for structure-activity relationship studies. Further research is warranted to elucidate the precise mechanisms of action and to optimize the pharmacological properties of these derivatives for potential therapeutic applications.

References

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. Identification of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives as anticancer candidates with promising antioxidant properties [epubl.ktu.edu]

- 3. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]

The Bacterial Metabolite 3-Amino-3-(4-hydroxyphenyl)propanoic Acid: A Technical Guide for Researchers

An In-depth Examination of its Biosynthesis, Physiological Effects, and Methodologies for Study

Introduction

3-Amino-3-(4-hydroxyphenyl)propanoic acid, also known as β-tyrosine, is a non-proteinogenic β-amino acid that has garnered significant interest within the scientific community.[1][2] Primarily recognized as a metabolite produced by various bacteria, particularly those residing in the gut microbiome, this compound is emerging as a key player in host-microbe interactions. Its structural similarity to the proteinogenic amino acid L-tyrosine belies a distinct set of physiological activities, including potential roles in modulating inflammatory and metabolic signaling pathways. This technical guide provides a comprehensive overview of this compound for researchers, scientists, and drug development professionals, detailing its biosynthesis, putative physiological effects, and key experimental protocols for its study.

Bacterial Biosynthesis of this compound

The primary route for the bacterial synthesis of this compound is through the enzymatic conversion of L-tyrosine. This reaction is catalyzed by the enzyme Tyrosine 2,3-aminomutase (TAM) .[3]

Key Enzyme:

-

Tyrosine 2,3-aminomutase (TAM): This enzyme facilitates an intramolecular rearrangement of the amino group from the alpha-carbon to the beta-carbon of L-tyrosine, yielding (R)-β-tyrosine.[3]

Bacterial Producers:

While a comprehensive list of all producing species is still an active area of research, several bacteria have been identified as producers of tyrosine-derived metabolites, and the genetic capacity for TAM is found across various bacterial phyla. Notably, species within the gut microbiota, such as Clostridium sporogenes, are known to metabolize aromatic amino acids and produce related phenolic compounds.[4] Engineered strains of Escherichia coli have also been developed for the production of L-tyrosine and its derivatives, offering potential platforms for the controlled synthesis of β-tyrosine.

Quantitative Production Data:

The production yields of this compound can vary significantly depending on the bacterial strain, culture conditions, and substrate availability. While specific data for β-tyrosine is limited in publicly available literature, data for the precursor, L-tyrosine, in engineered E. coli strains can reach titers of up to 9.7 g/L, with yields of 0.102 g/g of glucose. This highlights the potential for significant production of β-tyrosine through metabolic engineering strategies.

| Precursor/Related Compound | Producing Organism | Titer | Yield | Reference |

| L-Tyrosine | Escherichia coli T2 | 9.7 g/L | 0.102 g/g glucose |

Physiological Effects and Signaling Pathways

Emerging evidence suggests that this compound and related microbial metabolites can exert significant effects on host physiology, particularly in the context of inflammation and metabolism. The primary signaling pathways implicated are the Nuclear Factor-kappa B (NF-κB) and AMP-activated Protein Kinase (AMPK) pathways.

Anti-inflammatory Effects via NF-κB Signaling

The NF-κB signaling pathway is a central regulator of the inflammatory response. Inappropriate activation of this pathway is associated with chronic inflammatory diseases. Some studies on related hydroxyphenylpropionic acids suggest that these compounds can inhibit the activation of NF-κB.[5] This inhibition is thought to occur through the suppression of IκB kinase (IKK) activity, which in turn prevents the phosphorylation and subsequent degradation of the inhibitor of κB (IκBα). This sequesters NF-κB in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory genes such as interleukins and cyclooxygenase-2 (COX-2).

Below is a diagram illustrating the proposed mechanism of NF-κB inhibition.

Metabolic Regulation via AMPK Signaling

The AMP-activated protein kinase (AMPK) is a crucial cellular energy sensor that plays a central role in regulating metabolism. Activation of AMPK promotes catabolic pathways (e.g., fatty acid oxidation and glucose uptake) while inhibiting anabolic pathways (e.g., fatty acid and cholesterol synthesis). Some microbial metabolites have been shown to activate AMPK, leading to beneficial metabolic effects. While direct evidence for this compound is still emerging, related compounds have been shown to activate AMPK. This activation would lead to the phosphorylation of downstream targets such as acetyl-CoA carboxylase (ACC), thereby inhibiting fatty acid synthesis and promoting fatty acid oxidation.

The following diagram illustrates the potential activation of the AMPK signaling pathway.

References

- 1. This compound | C9H11NO3 | CID 440311 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Microbiota independent effects of oligosaccharides on Caco-2 cells -A semi-targeted metabolomics approach using DI-FT-ICR-MS coupled with pathway enrichment analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biosynthesis of (R)-beta-tyrosine and its incorporation into the highly cytotoxic chondramides produced by Chondromyces crocatus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Biokinetics of Protein Degrading Clostridium cadaveris and Clostridium sporogenes in Batch and Continuous Mode of Operations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Phytochemicals and Regulation of NF-kB in Inflammatory Bowel Diseases: An Overview of In Vitro and In Vivo Effects - PMC [pmc.ncbi.nlm.nih.gov]

physical and chemical properties of beta-Tyrosine

An In-depth Technical Guide on the Core Physical and Chemical Properties of β-Tyrosine

Introduction

β-Tyrosine, also known as 3-amino-3-(4-hydroxyphenyl)propanoic acid, is an isomer of the more common proteinogenic amino acid, α-tyrosine.[1][2] Unlike α-tyrosine, where the amino group is attached to the alpha carbon (the carbon adjacent to the carboxyl group), in β-tyrosine, the amino group is attached to the beta carbon. This structural difference imparts distinct chemical and biological properties to β-tyrosine, making it a subject of interest in medicinal chemistry and drug development. This guide provides a comprehensive overview of the core physical and chemical properties of β-tyrosine, including experimental protocols and relevant biological pathways.

Physical and Chemical Properties

The physical and chemical properties of β-tyrosine are summarized below. It is important to note that data for β-tyrosine is less abundant than for its α-isomer. Where specific data for β-tyrosine is unavailable, data for L-tyrosine (the L-isomer of α-tyrosine) is provided for comparison, as they share the same molecular formula and weight.

Table 1: General and Physical Properties of Tyrosine

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| Synonyms | beta-Tyrosine, β-チロシン | [1] |

| Molecular Formula | C₉H₁₁NO₃ | [3][4][5] |

| Molecular Weight | 181.19 g/mol | [3][5][6] |

| Appearance | White crystalline powder | [][8] |

| Melting Point | 343 °C (decomposes) (L-Tyrosine) | [6][9] |

| Isoelectric Point (pI) | 5.66 (L-Tyrosine) | [] |

| Optical Rotation [α]D | -10.6° (c=4 in 1N HCl, 22°C) (L-Tyrosine) | [6] |

Table 2: Solubility of L-Tyrosine

| Solvent | Solubility | Temperature (°C) | Source |

| Water | 0.453 g/L | 25 | [6] |

| Absolute Alcohol | Insoluble | - | [6] |

| Ether | Insoluble | - | [6] |

| Acetone | Insoluble | - | [6] |

| Alkaline Solutions | Soluble | - | [6] |

| Acetic Acid | Slightly Soluble | - | [6] |

| DMSO | Soluble | - | |

| Methanol | Soluble | - | [10] |

| Ethanol | Soluble | - | [10] |

| n-Propanol | Soluble | - | [10] |

Note: The solubility of tyrosine is pH-dependent. In aqueous solutions, solubility increases at pH values below 2 and above 9.[11]

Table 3: Dissociation Constants (pKa) of L-Tyrosine

| Group | pKa Value | Source |

| α-Carboxyl (pKa₁) | 2.20 | |

| α-Ammonium (pKa₂) | 9.11 | |

| Phenolic Hydroxyl (pKa₃) | 10.07 |

Note: pKa values can be influenced by the local environment, such as in the active site of a protein.[12][13][14]

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of β-tyrosine.

-

NMR Spectroscopy :

-

¹H NMR (in D₂O) : The proton NMR spectrum of L-tyrosine shows characteristic signals for the aromatic protons (two doublets around 7.18 and 6.89 ppm), the α-proton (a double doublet around 3.93 ppm), and the β-protons (two double doublets around 3.19 and 3.05 ppm).[15]

-

¹³C NMR : The carbon NMR spectrum of L-tyrosine displays signals for the carboxyl carbon (~172.6 ppm), the aromatic carbons (between 110 and 140 ppm), the α-carbon (~55.4 ppm), and the β-carbon (~35.9 ppm).[16][17]

-

-

Infrared (IR) Spectroscopy : The IR spectrum of L-tyrosine exhibits characteristic absorption bands corresponding to the O-H stretch of the hydroxyl and carboxyl groups, the N-H stretch of the amino group, and the C=O stretch of the carboxyl group.[16]

-

UV-Vis Spectroscopy : Tyrosine has a maximum UV absorbance at a wavelength of 274 nm due to its phenolic ring.[]

Experimental Protocols

Synthesis of (R)-β-Tyrosine

(R)-β-tyrosine can be biosynthesized from L-tyrosine using a tyrosine aminomutase.[18]

Methodology:

-

Enzyme Expression and Purification : The gene encoding the tyrosine aminomutase (e.g., CmdF) is cloned into an expression vector and transformed into a suitable host, such as E. coli. The enzyme is then overexpressed and purified using standard chromatographic techniques (e.g., affinity chromatography).

-

Enzymatic Reaction : The purified aminomutase is incubated with L-tyrosine in a suitable buffer at an optimal temperature and pH.

-

Product Isolation and Purification : The reaction mixture is quenched, and the product, (R)-β-tyrosine, is separated from the unreacted substrate and enzyme using techniques like high-performance liquid chromatography (HPLC).

-

Characterization : The identity and purity of the synthesized (R)-β-tyrosine are confirmed using analytical methods such as NMR and mass spectrometry.

Determination of pKa Values by NMR Spectroscopy

The pKa values of the ionizable groups in tyrosine can be determined by monitoring the chemical shifts of nearby nuclei as a function of pH.[12][13]

Methodology:

-

Sample Preparation : A series of samples of the tyrosine-containing peptide or protein are prepared in buffers of varying pH.

-

NMR Data Acquisition : 1D or 2D NMR spectra (e.g., ¹H-¹³C HSQC) are acquired for each sample.

-

Data Analysis : The chemical shifts of the nuclei adjacent to the ionizable groups (e.g., the carbons of the phenolic ring for the hydroxyl pKa) are plotted against pH.

-

pKa Determination : The resulting titration curve is fitted to the Henderson-Hasselbalch equation to determine the pKa value.

Signaling and Metabolic Pathways

Biosynthesis of β-Tyrosine and its Incorporation into Chondramides

(R)-β-tyrosine is a non-proteinogenic amino acid that is a key component of the cytotoxic natural products, the chondramides.[18] Its biosynthesis from L-tyrosine is catalyzed by a tyrosine aminomutase.

Caption: Biosynthesis of (R)-β-Tyrosine and its incorporation into chondramides.

Tyrosine Degradation Pathway

While this pathway primarily concerns α-tyrosine, it is a fundamental metabolic route. Tyrosine can be degraded to produce acetoacetate and fumarate, which can then enter the TCA cycle.[19] The first and rate-limiting step is catalyzed by tyrosine aminotransferase (TAT).[19]

Caption: Overview of the tyrosine degradation pathway.

Stability and Degradation

Tyrosine is a relatively stable amino acid. However, it can undergo degradation under certain conditions. The phenolic hydroxyl group is susceptible to chemical reactions.[] Photooxidation of tyrosine can occur in the presence of light and oxygen, leading to the formation of various hydroxylated byproducts and potentially protein aggregation through cross-linking.[20] Tyrosine O-sulfation is a post-translational modification, and the resulting sulfate ester is labile in strongly acidic solutions but more stable under mildly acidic conditions.[21]

Conclusion

β-Tyrosine presents a unique structural motif compared to its α-isomer, leading to distinct properties and biological roles. While much of the detailed physicochemical data available is for L-tyrosine, this guide provides a foundational understanding of β-tyrosine's characteristics. Further research into the specific properties of β-tyrosine and its derivatives will be crucial for leveraging its potential in the development of novel therapeutics and biochemical probes.

References

- 1. β-Tyrosine | Chemical Substance Information | J-GLOBAL [jglobal.jst.go.jp]

- 2. scitoys.com [scitoys.com]

- 3. Tyrosine [webbook.nist.gov]

- 4. Tyrosine - Wikipedia [en.wikipedia.org]

- 5. Tyrosine (CAS 60-18-4) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. L-Tyrosine | C9H11NO3 | CID 6057 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. L-Tyrosine | 60-18-4 [chemicalbook.com]

- 9. Tyrosine [webbook.nist.gov]

- 10. refp.cohlife.org [refp.cohlife.org]

- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 12. case.edu [case.edu]

- 13. pKa measurements from nuclear magnetic resonance of tyrosine-150 in class C beta-lactamase - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Comprehensive Determination of Protein Tyrosine pKa Values for Photoactive Yellow Protein Using Indirect 13C NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 15. nmrsim.readthedocs.io [nmrsim.readthedocs.io]

- 16. researchgate.net [researchgate.net]

- 17. bmse000051 L-Tyrosine at BMRB [bmrb.io]

- 18. Biosynthesis of (R)-beta-tyrosine and its incorporation into the highly cytotoxic chondramides produced by Chondromyces crocatus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Downregulation of the tyrosine degradation pathway extends Drosophila lifespan - PMC [pmc.ncbi.nlm.nih.gov]

- 20. eu-assets.contentstack.com [eu-assets.contentstack.com]

- 21. Stability of tyrosine sulfate in acidic solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

understanding the synthesis of 3-Amino-3-(4-hydroxyphenyl)propanoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthetic methodologies for producing 3-Amino-3-(4-hydroxyphenyl)propanoic acid, a valuable compound in various industrial and research applications. This document details key chemical and enzymatic synthesis routes, presenting experimental protocols and quantitative data to facilitate comparison and implementation in a laboratory setting.

Introduction

This compound, with the CAS number 6049-54-3, is a β-amino acid derivative.[1] Its structure, featuring a propanoic acid backbone with an amino group and a 4-hydroxyphenyl group at the β-position, makes it a versatile chemical intermediate. It serves as a crucial building block in the synthesis of pharmaceuticals, particularly as a tyrosine kinase receptor inhibitor, and finds applications in the development of advanced materials like environmentally friendly adhesives. This guide explores various synthetic pathways, offering detailed procedures and comparative data to assist researchers in selecting the most suitable method for their specific needs.

Chemical Synthesis Routes

A prevalent and straightforward method for synthesizing this compound is through a one-pot reaction involving the condensation of 4-hydroxybenzaldehyde and malonic acid with an ammonium salt.

One-Pot Synthesis from 4-Hydroxybenzaldehyde and Malonic Acid

This common approach offers a direct route to the target compound with respectable yields.[1]

Reaction Pathway:

Figure 1. One-pot synthesis of this compound.

Experimental Protocol:

A mixture of 4-hydroxybenzaldehyde (2.40 g), malonic acid (2.44 g), and ammonium acetate (3.54 g) is prepared in 200 mL of 1-butanol.[1] The molar ratio of these reactants is approximately 1:1.1:2.3.[1] The mixture is then refluxed for 1.5 to 2 hours, during which the evolution of carbon dioxide should cease.[1] The resulting precipitate is filtered and washed sequentially with boiling 1-butanol (2 x 50 mL), boiling ethanol (2 x 50 mL), and water (100 mL).[1] The purified product is dried at 80-100 °C for 8-10 hours.[1]

Quantitative Data:

| Parameter | Value | Reference |

| Yield | 65-80% | [1] |

| Reactant Ratio | 1:1.1:2.3 (Aldehyde:Malonic Acid:Ammonium Acetate) | [1] |

| Reaction Time | 1.5 - 2 hours | [1] |

| Solvent | 1-Butanol | [1] |

| Temperature | Reflux | [1] |

Enzymatic Synthesis

The use of enzymes offers a green and highly selective alternative for the synthesis of β-amino acids. Nitrile-hydrolyzing enzymes from microorganisms like Rhodococcus have shown potential in these synthetic routes.[2]

Rhodococcus-Catalyzed Synthesis

While a specific protocol for this compound using Rhodococcus is not detailed in the provided search results, the general approach involves the enantioselective hydrolysis of β-aminonitriles.[2] This method can be advantageous for producing enantiopure forms of the target molecule.

Conceptual Workflow:

This pathway would typically involve the synthesis of a β-aminonitrile precursor, followed by enzymatic hydrolysis.

References

The Elusive Role of 3-Amino-3-(4-hydroxyphenyl)propanoic Acid as a Tyrosine Kinase Inhibitor: A Review of Available Evidence

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-3-(4-hydroxyphenyl)propanoic acid, a beta-amino acid also known as β-tyrosine, has been a subject of scientific interest due to its structural similarity to the amino acid tyrosine, a key substrate in cellular signaling. This structural characteristic has led to the hypothesis that it may act as an inhibitor of tyrosine kinase receptors, enzymes that play a critical role in numerous cellular processes and are prominent targets in drug discovery, particularly in oncology. However, a comprehensive review of publicly available scientific literature reveals a significant gap between the theoretical potential of this compound as a tyrosine kinase inhibitor and the concrete experimental data required to substantiate this claim. This technical guide aims to provide a transparent overview of the current state of knowledge regarding this compound's activity related to tyrosine kinase inhibition, highlighting the absence of direct evidence and summarizing the available research on its synthesis and other biological activities.

The Search for Tyrosine Kinase Inhibition: A Data Deficit

Despite its suggestive structure, extensive searches of scientific databases for direct evidence of this compound's inhibitory activity against specific tyrosine kinase receptors have yielded no quantitative data. Key metrics essential for characterizing a kinase inhibitor, such as IC50 or Ki values, are not present in the accessible literature for this specific compound. While some sources allude to its potential as a tyrosine kinase receptor inhibitor, they do not provide the requisite experimental validation.

This lack of data prevents the creation of a detailed technical guide on its function as a tyrosine kinase inhibitor. Core requirements for such a guide, including tables of inhibitory concentrations against a panel of kinases and detailed protocols for relevant biological assays, cannot be fulfilled at this time.

Synthesis of this compound

The synthesis of this compound has been described in the chemical literature. One common method involves the condensation of 4-hydroxybenzaldehyde with malonic acid in the presence of ammonium acetate. This reaction provides a straightforward route to the target compound.

Illustrative Synthetic Workflow

Below is a generalized workflow representing a common synthetic approach.

Biological Activities of this compound and Its Derivatives

While direct evidence for tyrosine kinase inhibition is lacking, research has explored other biological activities of this compound and its derivatives. Notably, various derivatives have been synthesized and investigated for their antimicrobial and anticancer properties.

Recent studies have described the synthesis of a series of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives. These compounds have shown structure-dependent antimicrobial activity against a range of bacterial and fungal pathogens. Furthermore, some of these derivatives have been evaluated for their anticancer potential, with certain compounds demonstrating cytotoxicity against cancer cell lines.

It is important to emphasize that these studies, while valuable, do not provide a direct link to a mechanism of action involving tyrosine kinase inhibition. The observed antimicrobial and anticancer effects could be mediated by a variety of other cellular targets.

The Tyrosine Kinase Receptor Signaling Paradigm

To provide context for the initial hypothesis, it is useful to briefly outline the general mechanism of receptor tyrosine kinase (RTK) signaling. This will aid researchers in understanding the type of experimental approaches that would be necessary to validate this compound as an inhibitor.

RTKs are transmembrane proteins that play a crucial role in cell-to-cell communication. The binding of a specific ligand (e.g., a growth factor) to the extracellular domain of an RTK induces receptor dimerization. This, in turn, activates the intracellular kinase domain, leading to autophosphorylation of tyrosine residues. These phosphorylated tyrosines then serve as docking sites for various downstream signaling proteins, initiating intracellular signaling cascades that regulate processes such as cell proliferation, differentiation, and survival.

Generalized Receptor Tyrosine Kinase Signaling Pathway

The following diagram illustrates a simplified, canonical RTK signaling pathway.

Future Directions and Conclusion

The potential for this compound to act as a tyrosine kinase inhibitor remains an open question that can only be answered through rigorous experimental investigation. Future research should focus on screening this compound against a broad panel of tyrosine kinases to determine its inhibitory profile. Standard enzymatic assays, followed by cell-based assays to assess its impact on downstream signaling pathways and cellular proliferation, would be essential first steps.

The Strategic Role of 3-Amino-3-(4-hydroxyphenyl)propanoic Acid in Modern Chemical Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-3-(4-hydroxyphenyl)propanoic acid, also known as β-tyrosine, is a non-proteinogenic β-amino acid that has garnered significant attention in modern chemical synthesis. Its unique structural features, combining a chiral center, an aromatic ring with a modifiable hydroxyl group, and a carboxylic acid moiety, make it a versatile building block for a diverse array of complex molecules. This technical guide provides an in-depth analysis of its synthesis, physicochemical properties, and its burgeoning role in medicinal chemistry and peptide science, with a focus on its application in the development of novel therapeutics.

Physicochemical and Spectroscopic Data

A comprehensive understanding of the physicochemical and spectroscopic properties of this compound is fundamental for its application in synthesis. The following tables summarize key quantitative data for the compound.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₁NO₃ | [1] |

| Molecular Weight | 181.19 g/mol | [1] |

| Melting Point | 193-195 °C | [2] |

| Boiling Point | 378.7 °C at 760 mmHg | [2] |

| Density | 1.329 g/cm³ | [2] |

| Solubility | Slightly soluble in DMSO (heated, sonicated) and water | [2] |

| pKa (Predicted) | 2.23 (carboxylic acid), 9.77 (amine), 10.19 (phenol) | |

| LogP (Predicted) | -1.1 | [2] |

Table 1: Physicochemical Properties of this compound

| Spectroscopic Data | Details |

| ¹H NMR | Spectra are available in various databases. Characteristic peaks include aromatic protons on the hydroxyphenyl ring, the methine proton at the chiral center (Cβ), and the methylene protons adjacent to the carboxylic acid (Cα). The chemical shifts are solvent-dependent. |

| ¹³C NMR | Expected signals include those for the carboxyl carbon, the aromatic carbons (with distinct shifts for the carbon bearing the hydroxyl group and the ipso-carbon), the β-carbon attached to the amino group, and the α-carbon. |

| Mass Spectrometry | The exact mass is 181.0739 g/mol . Fragmentation patterns would likely involve loss of water, carbon dioxide, and cleavage of the propanoic acid side chain. |

Table 2: Spectroscopic Data Summary for this compound

Synthesis of this compound

The synthesis of this compound can be achieved through several routes, including classical organic reactions and biocatalytic methods. The choice of method often depends on the desired stereochemistry and scalability.

General Synthetic Protocol: Condensation Reaction

A common and straightforward method involves the condensation of 4-hydroxybenzaldehyde with malonic acid in the presence of an ammonia source.[3]

Experimental Protocol:

-

Reaction Setup: A mixture of 4-hydroxybenzaldehyde (1 eq), malonic acid (1.1 eq), and ammonium acetate (2.3 eq) is prepared in 1-butanol.

-

Reflux: The mixture is refluxed for 1.5-2 hours, during which the evolution of CO₂ is observed.

-

Precipitation and Filtration: Upon cooling, the product precipitates out of the solution. The precipitate is collected by filtration.

-

Washing: The collected solid is washed sequentially with boiling 1-butanol, boiling ethanol, and water to remove unreacted starting materials and byproducts.

-

Drying: The purified product is dried in an oven at 80-100 °C.

-

Purity and Yield: The purity of the product is assessed by Thin Layer Chromatography (TLC). This method typically yields the desired product in the range of 65-80%.[3]

Caption: General synthesis workflow for this compound.

Enantioselective Synthesis

For applications in drug development, obtaining enantiomerically pure β-tyrosine is crucial. This is often achieved through enzymatic synthesis or the use of chiral auxiliaries.

Enzymatic Synthesis: Phenylalanine aminomutase (PAM) is an enzyme capable of converting α-phenylalanine to β-phenylalanine. While wild-type PAMs may have limited activity on tyrosine, engineered enzymes have been developed to efficiently synthesize β-tyrosine from p-coumaric acid.

Chiral Auxiliary-Mediated Synthesis: Chiral auxiliaries, such as Evans oxazolidinones or pseudoephedrine, can be used to direct the stereoselective addition of nucleophiles to a derivative of p-hydroxystyrene, followed by subsequent transformations to yield the desired β-amino acid enantiomer.[4]

Role in Medicinal Chemistry

This compound serves as a valuable scaffold for the development of novel therapeutic agents, particularly in the areas of antimicrobial and anticancer drug discovery.

Antimicrobial and Antifungal Derivatives

Derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have demonstrated significant antimicrobial activity against a range of multidrug-resistant bacterial and fungal pathogens.[5] The synthetic versatility of the scaffold allows for the introduction of various substituents, leading to compounds with potent and broad-spectrum activity.

| Derivative Class | Target Organisms | Reported MIC Range (µg/mL) | Reference |

| Hydrazones | Methicillin-resistant S. aureus (MRSA) | 1 - 8 | [5] |

| Vancomycin-resistant E. faecalis (VRE) | 0.5 - 2 | [5] | |

| Drug-resistant Candida species | 8 - 64 | [5] |

Table 3: Antimicrobial Activity of 3-((4-hydroxyphenyl)amino)propanoic Acid Derivatives

Anticancer Applications and Tyrosine Kinase Inhibition